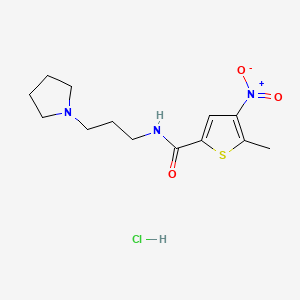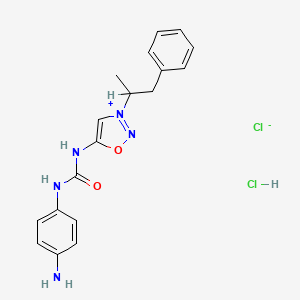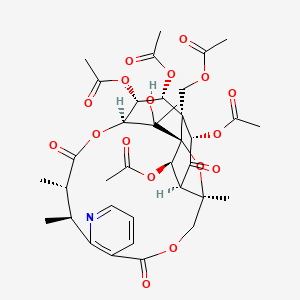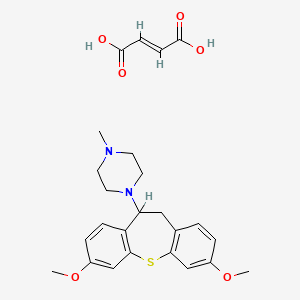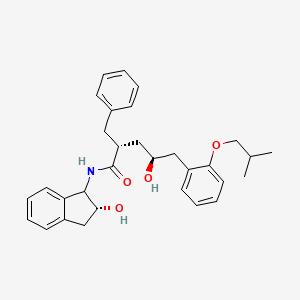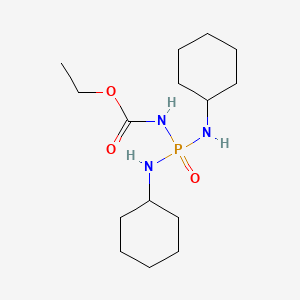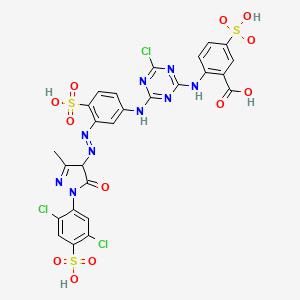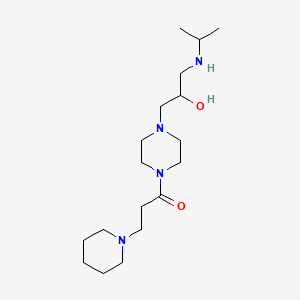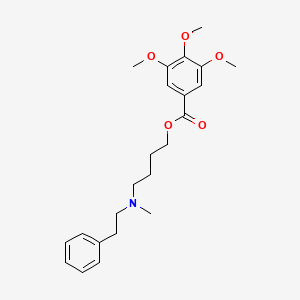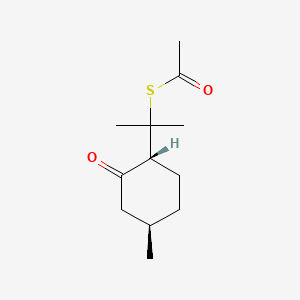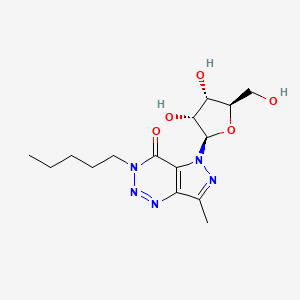
N(sup 3),N(sup 5)-Bis(cyclohexyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 3),N(sup 5)-Bis(cyclohexyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is a heterocyclic compound that features a thiadiazole ring substituted with cyclohexyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 3),N(sup 5)-Bis(cyclohexyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2,4-dimethylthiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N(sup 3),N(sup 5)-Bis(cyclohexyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in various substituted thiadiazole derivatives.
Scientific Research Applications
N(sup 3),N(sup 5)-Bis(cyclohexyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N(sup 3),N(sup 5)-Bis(cyclohexyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N(sup 3),N(sup 5)-Bis(cyclohexyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine can be compared with other similar compounds, such as:
1,3,5-Triazines: These compounds also contain nitrogen and sulfur atoms in their ring structure and have similar applications in medicinal and industrial chemistry.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles with diverse biological activities.
Imidazoles: Known for their wide range of applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications.
Properties
CAS No. |
118489-27-3 |
|---|---|
Molecular Formula |
C16H28N4S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-N,5-N-dicyclohexyl-2,4-dimethyl-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C16H28N4S/c1-19-15(17-13-9-5-3-6-10-13)20(2)21-16(19)18-14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
BDJKYEQJOCUFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2CCCCC2)N(SC1=NC3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


